Phenylserine

Descripción

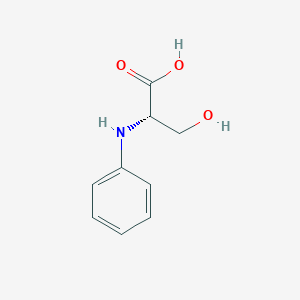

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11NO3 |

|---|---|

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

(2S)-2-anilino-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)/t8-/m0/s1 |

Clave InChI |

CXIYBDIJKQJUMN-QMMMGPOBSA-N |

SMILES isomérico |

C1=CC=C(C=C1)N[C@@H](CO)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)NC(CO)C(=O)O |

Origen del producto |

United States |

Stereochemistry and Isomeric Forms of Phenylserine

Identification of Diastereomeric and Enantiomeric Forms: erythro- and threo- Isomers, D- and L- Configurations

Phenylserine, chemically known as 2-amino-3-hydroxy-3-phenylpropanoic acid, possesses two chiral centers at the α- and β-carbon atoms. vulcanchem.com This structural feature results in the existence of four distinct stereoisomers. emerging-researchers.orgwhiterose.ac.uk These stereoisomers are categorized into two pairs of enantiomers, which are, in turn, diastereomers of each other.

The diastereomeric forms are designated as erythro- and threo-. This nomenclature is based on the relative configuration of the substituents on the two chiral carbons, drawing an analogy to the structures of the four-carbon sugars, erythrose and threose. In the Fischer projection of the erythro-isomer, similar substituents on adjacent chiral carbons are placed on the same side of the carbon backbone. Conversely, in the threo-isomer, these substituents are on opposite sides.

Each of these diastereomers exists as a pair of enantiomers, which are non-superimposable mirror images. These are distinguished by the D- and L-configurational notation, which describes the absolute configuration at the α-carbon, relating it to the configuration of glyceraldehyde. biopharmaspec.comlibretexts.orgmasterorganicchemistry.com The L-isomers are generally the forms found in nature for proteinogenic amino acids. biopharmaspec.combbk.ac.uk Consequently, the four stereoisomers of this compound are L-erythro-, D-erythro-, L-threo-, and D-threo-phenylserine. emerging-researchers.org

The identification and separation of these isomers are crucial for both research and application. Techniques such as fractional crystallization of their salts or derivatives, and chromatographic methods, including high-performance liquid chromatography (HPLC) with chiral columns, are employed to resolve the racemic mixtures. rsc.orgnih.gov

Table 1: Stereoisomers of this compound

| Diastereomer | Enantiomer | Abbreviation |

|---|---|---|

| erythro | L-erythro-phenylserine | L-erythro-PS |

| D-erythro-phenylserine | D-erythro-PS | |

| threo | L-threo-phenylserine | L-threo-PS |

| D-threo-phenylserine | D-threo-PS |

Impact of Stereochemistry on Biological Activity and Synthetic Utility

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function, as it governs the interactions with chiral biological macromolecules such as enzymes and receptors. nih.govnih.govijpsjournal.com In the case of this compound, the stereochemistry at both the α- and β-carbons significantly influences its biological activity.

For instance, different stereoisomers of this compound and its derivatives exhibit varied interactions with enzymes. Studies on phenylalanine hydroxylase have shown that both erythro- and threo-phenylserine can act as substrates, but they display different kinetic profiles. nih.gov The erythro-isomer follows standard Michaelis-Menten kinetics, whereas the threo-isomer shows positive cooperativity. nih.gov Furthermore, the decarboxylation of dihydroxythis compound (DOPS), a precursor to norepinephrine, is stereospecific, with the L-threo-isomer being a substrate for L-aromatic amino acid decarboxylase. researchgate.net

The biological significance extends to antimicrobial applications. Derivatives of this compound have been investigated for their antibacterial properties, and it has been demonstrated that the stereochemistry of these compounds is a key factor in their efficacy. researchgate.netresearchgate.net The specific spatial arrangement of functional groups allows for optimal binding to bacterial targets, leading to enhanced antimicrobial activity. researchgate.net

From a synthetic standpoint, the stereoisomers of this compound serve as valuable chiral building blocks for the synthesis of other complex molecules. emerging-researchers.org The L-isomers, in particular, are often utilized in the synthesis of various pharmaceuticals. emerging-researchers.org The ability to selectively use a specific stereoisomer of this compound allows for the construction of target molecules with the desired absolute stereochemistry, which is often a prerequisite for their intended biological activity.

Control of Stereoselectivity in this compound Synthesis

Given the profound impact of stereochemistry on the properties of this compound, the development of stereoselective synthetic methods is a major focus of research. The goal is to control the formation of a specific stereoisomer out of the four possible products. numberanalytics.com

One common approach to synthesizing this compound is the aldol (B89426) condensation of glycine (B1666218) with benzaldehyde (B42025). The stereochemical outcome of this reaction can be influenced by the reaction conditions. For example, the condensation of benzaldehyde with glycine can yield predominantly erythro-phenylserine at low temperatures (-5°C), while the threo-form is favored at higher temperatures (30°C). rsc.org

Asymmetric synthesis strategies are employed to achieve high enantioselectivity. This often involves the use of chiral auxiliaries or catalysts. For instance, the Strecker reaction, mediated by sulfinimines, has been used for the stereoselective synthesis of this compound. sigmaaldrich.com

Enzymatic methods offer a powerful tool for stereoselective synthesis due to the inherent chirality of enzymes. whiterose.ac.uk Threonine aldolases, for example, can catalyze the reversible aldol reaction between glycine and benzaldehyde to produce this compound. whiterose.ac.ukresearchgate.netnih.gov These enzymes can exhibit high stereoselectivity, often favoring the formation of a specific isomer. nih.gov For instance, L-threonine (B559522) aldolase (B8822740) can be used to synthesize L-threo-phenylserine. researchgate.net Researchers have also engineered these enzymes through methods like directed evolution to improve their stereoselectivity for specific this compound isomers. whiterose.ac.ukresearchgate.netnih.gov

Table 2: Methods for Stereoselective Synthesis of this compound

| Method | Description | Stereochemical Control |

|---|---|---|

| Aldol Condensation | Reaction of glycine with benzaldehyde. | Diastereoselectivity can be controlled by temperature. rsc.org |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts. | High enantioselectivity can be achieved. sigmaaldrich.comunirioja.es |

| Enzymatic Synthesis | Use of enzymes like threonine aldolases. | High diastereo- and enantioselectivity, often favoring L-isomers. whiterose.ac.ukresearchgate.netnih.govresearchgate.netnih.gov |

Role in Biochemical Pathways and Enzymology

Metabolic Fate of Phenylserine

In certain biological systems, this compound can be metabolized by specific enzymes. For instance, it can serve as a substrate for phenylalanine hydroxylase, which hydroxylates the phenyl ring to form p-hydroxythis compound. nih.gov The metabolic breakdown of this compound can also occur through the action of aldolases.

Traditional Synthetic Pathways for this compound Scaffolds

This compound Aldolase (B8822740) and its Catalytic Mechanism

This compound aldolase (EC 4.1.2.26) is an enzyme that catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine (B1666218) and benzaldehyde (B42025). ontosight.aiwikipedia.org This enzyme belongs to the family of lyases and utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.org The catalytic mechanism involves the formation of a Schiff base between the amino group of this compound and PLP, followed by a retro-aldol cleavage of the Cα-Cβ bond. nih.gov

Enzymatic Biocatalysis and Mechanistic Studies of Phenylserine Reactions

Characterization of Key Biocatalysts Involved in Phenylserine Metabolism

The enzymatic conversion of this compound involves several key classes of enzymes, each with specific roles and properties. The characterization of these biocatalysts is fundamental to understanding their function in cellular metabolism and for their potential application in biocatalytic synthesis.

This compound Aldolases (EC 4.1.2.26)

This compound aldolase (B8822740) (L-threo-3-phenylserine benzaldehyde-lyase) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine (B1666218) and benzaldehyde (B42025). nih.govenzyme-database.orgwikipedia.orgqmul.ac.uk This enzyme belongs to the lyase family, specifically the aldehyde-lyases that break carbon-carbon bonds. wikipedia.org

An inducible this compound aldolase has been isolated and characterized from the soil bacterium Pseudomonas putida 24-1. nih.govnih.gov The production of this enzyme is induced by L-threo-3-phenylserine, indicating its role in the degradation of this amino acid. nih.gov The enzyme from P. putida is a hexamer composed of six identical subunits, with an apparent molecular mass of 38 kDa for each subunit. nih.govnih.gov It contains approximately 0.7 moles of PLP per mole of the subunit and exhibits absorption maxima at 280 and 420 nm. nih.govnih.gov The optimal pH for the cleavage reaction is around 8.5, while the reverse reaction (synthesis of this compound) has an optimal pH of 7.5. nih.govnih.gov

The enzyme demonstrates activity towards several substrates, including L-threo-3-phenylserine, L-erythro-3-phenylserine, L-threonine (B559522), and L-allo-threonine. nih.govnih.gov In the reverse reaction, it can produce both threo- and erythro- forms of L-3-phenylserine from benzaldehyde and glycine. nih.govnih.govresearchgate.net The gene encoding this enzyme from P. putida 24-1 has been cloned and overexpressed in Escherichia coli for further study. nih.govnih.gov

Table 1: Substrate Specificity of this compound Aldolase from Pseudomonas putida 24-1

| Substrate | K_m_ (mM) |

|---|---|

| L-threo-3-phenylserine | 1.3 |

| L-erythro-3-phenylserine | 4.6 |

| L-threonine | 29 |

| L-allo-threonine | 22 |

This compound Dehydrogenases (L- and D-forms)

This compound dehydrogenases are enzymes that catalyze the oxidation of the β-hydroxyl group of this compound. Both L- and D-specific forms of this enzyme have been identified.

An L-phenylserine dehydrogenase has been identified and characterized from Pseudomonas syringae NK-15. nih.govnih.gov This enzyme catalyzes the NAD⁺-dependent oxidation of the β-hydroxyl group of L-β-phenylserine. nih.govnih.gov The gene for this enzyme was found in an operon that also contains the gene for D-phenylserine dehydrogenase. nih.govnih.gov The reaction catalyzed by both the L- and D-phenylserine dehydrogenases results in the formation of 2-aminoacetophenone (B1585202) and carbon dioxide. nih.govnih.gov The L-phenylserine dehydrogenase from P. syringae shows high specificity for L-phenylserine and L-threo-(2-thienyl)serine, while other amino acids like threonine, serine, and phenylalanine are not substrates. nih.gov The enzyme's activity is significantly inhibited by p-chloromercuribenzoate and HgCl₂. nih.gov

The D-phenylserine dehydrogenase from Arthrobacter sp. TKS1 has also been characterized. This enzyme is composed of two identical subunits of 46 kDa each and shows maximal activity at pH 8.5 and a temperature of 55°C. researchgate.net It acts on the D-forms of β-hydroxy-α-amino acids, including D-threo-phenylserine, D-serine, and D-threonine, but is inert towards the L-isomers. researchgate.net

Table 2: Comparison of L- and D-Phenylserine Dehydrogenases

| Characteristic | L-Phenylserine Dehydrogenase (P. syringae) | D-Phenylserine Dehydrogenase (Arthrobacter sp.) |

|---|---|---|

| Substrate Specificity | L-phenylserine, L-threo-(2-thienyl)serine | D-threo-phenylserine, D-serine, D-threonine |

| Cofactor | NAD⁺ | Not specified |

| Reaction Products | 2-aminoacetophenone, CO₂ | Not specified |

| Optimal pH | 10.5 | 8.5 |

| Inhibitors | p-chloromercuribenzoate, HgCl₂ | Phenylhydrazine, hydroxylamine |

Serine Hydroxymethyltransferases (SHMT)

Serine hydroxymethyltransferase (SHMT) is a ubiquitous pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a central role in one-carbon metabolism. frontiersin.orgnih.gov Its primary function is to catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. frontiersin.orgacs.org However, SHMT also exhibits a tetrahydrofolate-independent retro-aldol cleavage activity towards β-hydroxy-α-amino acids, including this compound. acs.orgosti.govcapes.gov.bracs.orgpdbj.orgpdbj.org This activity is similar to that of this compound aldolase. acs.org

The enzyme from various sources, including rabbit cytosolic SHMT and SHMT from the halotolerant cyanobacterium Aphanothece halophytica, has been shown to act on dl-threo-3-phenylserine. pdbj.orgpdbj.orgnih.gov The cleavage of 3-hydroxy amino acids like this compound by SHMT proceeds via a retroaldol mechanism, yielding glycine and the corresponding aldehyde (benzaldehyde in the case of this compound). acs.orgcapes.gov.bracs.org

Table 3: Catalytic Activities of Serine Hydroxymethyltransferase (SHMT)

| Reaction Type | Substrates | Products | Cofactor Requirement |

|---|---|---|---|

| Primary Activity | Serine, Tetrahydrofolate | Glycine, 5,10-Methylenetetrahydrofolate | Tetrahydrofolate |

| Secondary Activity | This compound | Glycine, Benzaldehyde | Tetrahydrofolate-independent |

| Secondary Activity | Threonine | Glycine, Acetaldehyde | Tetrahydrofolate-independent |

ω-Transaminases (ω-TA) and L-Threonine Transaldolases (L-TTA)

ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that are valuable biocatalysts for the synthesis of chiral amines. researchgate.netacs.org In the context of this compound, ω-TAs have been utilized in enzymatic cascade reactions for its synthesis. A two-enzyme system containing an ω-TA and an L-threonine aldolase (L-ThA) has been developed for the production of 3-phenylserine (B7821846) from benzylamine (B48309). researchgate.netnih.gov In this cascade, the ω-TA converts benzylamine to benzaldehyde, which then serves as a substrate for the L-ThA. nih.gov

L-Threonine transaldolases (L-TTAs) catalyze the transaldolation reaction between L-threonine and an aldehyde to produce β-hydroxy-α-amino acids. hep.com.cn A novel L-threonine transaldolase (PmLTTA) from a Pseudomonas sp. has been identified and shown to have high activity in synthesizing L-threo-phenylserine from L-threonine and benzaldehyde, with a specific activity of 5.48 U mg⁻¹. hep.com.cnjiangnan.edu.cn These enzymes are part of the AAT superfamily and share sequence similarity with other transaldolases. jiangnan.edu.cn Multi-enzyme cascade systems have been designed to overcome challenges such as aldehyde inhibition and to improve the conversion ratio and diastereoselectivity of the reaction. hep.com.cn

This compound Dehydratases

This compound dehydratase is an enzyme that catalyzes the deamination of L-threo-3-phenylserine to produce phenylpyruvate and ammonia. tandfonline.comjst.go.jpnih.gov An inducible form of this enzyme has been discovered in the soil bacterium Pseudomonas pickettii PS22 (now known as Ralstonia pickettii). tandfonline.comtandfonline.com The enzyme from P. pickettii is a monomer with a molecular mass of about 38 kDa and contains one mole of pyridoxal 5'-phosphate per mole of enzyme. jst.go.jpnih.gov It exhibits absorption maxima at 279 and 416 nm. jst.go.jpnih.gov

The enzyme is highly specific for L-threo-3-phenylserine, with a K_m_ value of 0.21 mM, and shows optimal activity at a pH of approximately 7.5. tandfonline.comjst.go.jpnih.gov It does not act on L-erythro-3-phenylserine, L-threonine, L-serine, or D-serine. jst.go.jpnih.gov The gene for this compound dehydratase from R. pickettii PS22 has been cloned and sequenced, revealing similarities to threonine and serine dehydratases. tandfonline.com

Table 4: Properties of this compound Dehydratase from Pseudomonas pickettii PS22

| Property | Value/Description |

|---|---|

| EC Number | 4.2.1.- |

| Reaction | L-threo-3-phenylserine → Phenylpyruvate + NH₃ |

| Substrate Specificity | Highly specific for L-threo-3-phenylserine |

| K_m_ for L-threo-3-phenylserine | 0.21 mM |

| Optimal pH | ~7.5 |

| Molecular Mass | ~38 kDa |

| Cofactor | Pyridoxal 5'-phosphate (1 mol/mol enzyme) |

| Inhibitors | Phenylhydrazine, hydroxylamine, p-chloromercuribenzoate, HgCl₂ |

Mechanistic Investigations of this compound-Converting Enzymes

Understanding the reaction mechanisms of this compound-converting enzymes is crucial for their effective utilization in biocatalysis and for elucidating their physiological roles.

The catalytic mechanism of This compound aldolase from P. putida 24-1 involves the formation of a Schiff base between the PLP cofactor and an essential lysine (B10760008) residue. nih.govnih.gov Site-directed mutagenesis studies have identified K213 as this critical catalytic residue. nih.govnih.gov Replacing this lysine with glutamine results in a complete loss of enzyme activity and the disappearance of the characteristic 420 nm absorption peak, confirming its role in binding the PLP cofactor. nih.govnih.gov The reaction proceeds through a retro-aldol cleavage of the Cα-Cβ bond of this compound. proteopedia.org

For serine hydroxymethyltransferase (SHMT) , the THF-independent cleavage of β-hydroxy amino acids like this compound also occurs via a retro-aldol mechanism. acs.orgcapes.gov.bracs.org This mechanism involves a general base abstracting a proton from the β-hydroxyl group of the substrate once it has formed an external aldimine with the PLP cofactor. osti.gov Studies have suggested that Glu53 is a likely candidate for this general base in the THF-dependent reaction. osti.gov The first step in the reaction is the formation of an external aldimine through a transaldimination reaction with the amino acid substrate. osti.gov

The mechanism of L-threonine transaldolases involves the PLP-dependent cleavage of L-threonine to generate a glycine-PLP intermediate and acetaldehyde. hep.com.cn This intermediate then reacts with an acceptor aldehyde, such as benzaldehyde, to form the new β-hydroxy-α-amino acid, L-threo-phenylserine. hep.com.cn

The mechanism of This compound dehydratase involves the PLP-dependent deamination of L-threo-3-phenylserine. The enzyme from R. pickettii contains a PLP-binding consensus sequence, and the PLP cofactor is essential for its catalytic activity. jst.go.jptandfonline.com The reaction is an irreversible deamination that leads to the formation of phenylpyruvate and ammonia. tandfonline.com

PLP-Dependent Reaction Mechanisms, Including Schiff Base Intermediates

The cornerstone of PLP-dependent catalysis is the formation of a Schiff base (or internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine residue in the enzyme's active site. researchgate.netlibretexts.orglibretexts.org When a substrate like this compound enters the active site, a transaldimination reaction occurs, where the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base known as the external aldimine. researchgate.netbeilstein-institut.denih.gov

This external aldimine is a central intermediate. The electrophilic pyridinium (B92312) ring of PLP acts as an "electron sink," which stabilizes the formation of a carbanionic intermediate at the α-carbon of the amino acid substrate. nih.govbeilstein-institut.delibretexts.org This stabilization is crucial for the subsequent cleavage of one of the bonds connected to the α-carbon, dictating the type of reaction that will proceed. nih.govbeilstein-institut.de The specific reaction pathway is controlled by the precise orientation of the substrate within the enzyme's active site, a concept known as the "Dunathan's hypothesis," which posits that the bond to be cleaved will align perpendicularly to the plane of the PLP π-system. beilstein-institut.de

Retro-Aldol Cleavage and Aldol (B89426) Condensation Mechanisms

Threonine aldolases (TAs) are PLP-dependent enzymes that catalyze the reversible aldol condensation and retro-aldol cleavage of β-hydroxy-α-amino acids, including this compound. frontiersin.orgplos.orgwhiterose.ac.uk

In the retro-aldol direction, the this compound-PLP external aldimine undergoes cleavage of the Cα-Cβ bond. plos.org This process is initiated by the deprotonation of the β-hydroxyl group, often facilitated by a basic residue in the active site (like a histidine) and sometimes assisted by a metal ion (in Class II aldolases). frontiersin.orgplos.orgmdpi.com This leads to the formation of glycine and benzaldehyde. The glycine remains bound to PLP as an external aldimine, which is then released through another transaldimination reaction with the active site lysine, regenerating the internal aldimine. plos.org

Conversely, in the aldol condensation direction, the enzyme starts with a glycine-PLP external aldimine. An α-proton is abstracted from glycine to form a nucleophilic quinonoid intermediate, stabilized by the PLP cofactor. libretexts.org This nucleophile then attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde). khanacademy.orgwikipedia.org This C-C bond formation leads to the synthesis of this compound. researchgate.netoup.com The stereoselectivity of this reaction, particularly at the β-carbon, is a significant area of research and enzyme engineering. nih.govwhiterose.ac.uk

Transamination and Dehydration Pathways

While the primary reactions for this compound are aldol-type, PLP-dependent enzymes are inherently versatile and can catalyze side reactions like transamination and dehydration under certain conditions.

Transamination: This process involves the transfer of the amino group from an amino acid to a keto acid. taylorandfrancis.comnih.gov For this compound, this would theoretically proceed from the external aldimine intermediate. A key step is the tautomerization of the aldimine to a ketimine intermediate, which upon hydrolysis, would release a keto acid (phenylpyruvic acid) and pyridoxamine-5'-phosphate (PMP). The enzyme is then regenerated when PMP donates the amino group to another keto acid. Serine hydroxymethyltransferase has been shown to catalyze the transamination of D- and L-alanine. nih.govcaldic.com

Dehydration: Dehydration, or β-elimination, is another possible PLP-catalyzed reaction. libretexts.org This pathway starts with the abstraction of the α-proton from the this compound-PLP Schiff base, followed by the elimination of the β-hydroxyl group as water. libretexts.org This results in an aminoacrylate intermediate, which can then be hydrolyzed to pyruvate (B1213749) and ammonia. Serine dehydratase is a well-known enzyme that performs this reaction on serine. libretexts.orglibretexts.org

Enzyme Kinetics and Biocatalytic Optimization

Understanding and improving the catalytic properties of enzymes that act on this compound is crucial for their application in industrial biocatalysis. This involves detailed kinetic analysis and protein engineering to enhance stability and specificity.

Determination of Kinetic Parameters (Vmax, Km, Kcat, Kcat/Km)

The efficiency of an enzyme is quantified by its kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. mlsu.ac.inbu.edu The turnover number (kcat) is the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency of an enzyme is best described by the kcat/Km ratio. mlsu.ac.inbu.edu

For enzymes acting on this compound, these parameters are determined through assays that monitor either the consumption of the substrate or the formation of the product over time. researchgate.net For example, the retro-aldol cleavage of this compound can be monitored by measuring the formation of benzaldehyde.

Table 1: Kinetic Parameters of a Thermostable Serine Hydroxymethyltransferase (ITBSHMT_1) for this compound Cleavage

| Parameter | Value | Unit |

| Vmax | 242 | U/mg |

| Km | 23.26 | mM |

| kcat | 186 | s⁻¹ |

| kcat/Km | 8 | mM⁻¹s⁻¹ |

Data sourced from a study on a novel serine hydroxymethyltransferase from Thermus thermophilus HB8, where activity was based on the retro-aldol cleavage of this compound. researchgate.net

Investigating Enzyme Stability under Varied Conditions (Thermostability, Organic Solvent Tolerance)

For industrial applications, enzymes must be robust enough to withstand process conditions, which may include elevated temperatures and the presence of organic solvents. sci-hub.senih.gov Thermostability is often assessed by measuring the enzyme's half-life (t₁/₂) at a specific temperature or its melting temperature (T₅₀), the temperature at which it loses 50% of its activity after a set incubation period. sci-hub.senih.gov

Protein engineering strategies, such as introducing intramolecular cyclization using technologies like SpyTag/SpyCatcher, have been successfully employed to enhance the stability of L-phenylserine aldolase. sci-hub.senih.gov This modification can significantly increase the enzyme's half-life at high temperatures and improve its tolerance to organic solvents like methanol, ethanol, and acetone. sci-hub.senih.gov

Table 2: Thermostability Improvement of L-Phenylserine Aldolase via Cyclization

| Enzyme Form | T₅₀ (°C) | Half-life (t₁/₂) at 70°C |

| Linear (l-LPA) | 56.8 | Increased by 8.3 times in cyclized form |

| Cyclized (c-LPA) | 67.1 | Increased by 8.3 times in cyclized form |

Data derived from a study on SpyTag/SpyCatcher cyclization of L-phenylserine aldolase. sci-hub.senih.gov

The enhanced tolerance to organic solvents is particularly valuable as it allows for reactions with poorly water-soluble substrates and can help shift reaction equilibria towards product formation. sci-hub.se

Substrate Scope and Specificity Profiling of this compound-Related Enzymes

While enzymes are known for their specificity, a broad substrate scope can be advantageous for synthesizing a variety of chemical compounds. Aldolases, including those that react with this compound, are often limited by their specificity for the donor substrate, typically accepting only glycine. mdpi.comresearchgate.net However, their acceptance of a range of aldehyde acceptors is often broader. mdpi.com

Research has shown that some L-threonine aldolases can accept substrates other than their natural ones, such as various substituted benzaldehydes, to produce different this compound derivatives. frontiersin.org Profiling the substrate scope involves testing the enzyme's activity against a library of different aldehydes and amino acids. researchgate.netfrontiersin.org Directed evolution and site-directed mutagenesis are powerful tools used to alter and expand the substrate specificity of these enzymes, for instance, to improve their activity towards non-natural substrates or to enhance their stereoselectivity for a particular product isomer. frontiersin.orgwhiterose.ac.uk For example, mutations in the active site of L-threonine aldolase from Aeromonas jandaei have been shown to increase its donor specificity, allowing for more efficient synthesis of unnatural amino acids. frontiersin.org

Protein Engineering for Enhanced this compound Biocatalysis

Protein engineering has become an indispensable tool for optimizing enzymes for industrial applications. mdpi.com In the context of this compound synthesis, engineering biocatalysts is crucial for overcoming the limitations of naturally occurring enzymes, such as low stability, insufficient catalytic activity, and moderate stereoselectivity. rsc.orgnih.gov Methodologies like rational design and directed evolution are systematically applied to tailor enzymes, enhancing their performance to meet the stringent demands of industrial-scale chemical synthesis. frontiersin.orgacs.org These approaches allow for the development of robust biocatalysts with improved activity, stability, and specificity towards the substrates and products involved in this compound production. nih.govportlandpress.com

Directed Evolution and Rational Design Approaches

Directed evolution and rational design are two primary strategies for enzyme modification. nih.gov Rational design relies on a deep understanding of an enzyme's structure and catalytic mechanism to predict and introduce specific mutations that may lead to desired properties. nih.govnih.gov This approach is often guided by computational modeling and structural data. researchgate.net In contrast, directed evolution mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutagenesis and high-throughput screening to identify variants with improved characteristics, often without detailed knowledge of the enzyme's structure. rsc.orgfrontiersin.org

In the biocatalytic production of this compound and its derivatives, these protein engineering strategies have been successfully applied to enzymes like L-threonine aldolase (LTA), which catalyzes the formation of β-hydroxy-α-amino acids. acs.orgsci-hub.se A key challenge with wild-type LTA is its often moderate selectivity for the β-carbon, which limits its application in stereospecific synthesis. acs.orgresearchgate.net

Research has demonstrated the power of a semi-rational design strategy, combining a combinatorial active-site saturation test (CAST) with iterative saturation mutagenesis (ISM), to enhance the diastereoselectivity of LTA. acs.orgsci-hub.se In one study, 27 amino acid residues in the substrate-binding pocket were targeted. acs.org Through in silico screening and site-directed mutagenesis, key residues influencing diastereoselectivity were identified. acs.orgsci-hub.se Subsequent iterative mutagenesis led to the creation of a highly improved variant, RS1 (Y8H/Y31H/I143R/N305R). This variant showed a remarkable preference for the synthesis of L-syn-3-[4-(methylsulfonyl)this compound], achieving a diastereomeric excess (de) of 99.5%. acs.org The engineered enzyme also displayed significantly improved selectivity for other l-phenylserine derivatives. acs.orgsci-hub.se

Table 1: Directed Evolution of L-Threonine Aldolase for Enhanced this compound Synthesis | Mutant | Mutations | Substrate | Diastereomeric Excess (de) | Conversion | Reference | |---|---|---|---|---|---| | Wild-Type | - | 4-(methylsulfonyl)benzaldehyde (B46332) | 86.6% | - | sci-hub.se | | SR1 | Y8C/I143R | 4-(methylsulfonyl)benzaldehyde | 99.1% | - | sci-hub.se | | RS1 | Y8H/Y31H/I143R/N305R | 4-(methylsulfonyl)benzaldehyde | 99.5% | 73.2% | acs.orgsci-hub.se | | RS1 | 2-nitrobenzaldehyde (B1664092) | >99% syn | - | acs.org | | RS1 | 4-nitrobenzaldehyde (B150856) | >99% syn | - | acs.org |

These findings underscore how rational and semi-rational engineering approaches, by remodeling the enzyme's active site, can overcome the inherent limitations of wild-type enzymes, paving the way for the industrial synthesis of high-purity this compound derivatives. nih.govacs.org

Enzyme Immobilization Techniques for Improved Catalytic Performance

For the synthesis of this compound, threonine aldolase (TA) from Thermotoga maritima has been successfully immobilized on Eupergit, a carrier support with epoxy groups suitable for covalent attachment. beilstein-journals.orgnih.govbeilstein-journals.org Studies have compared direct and indirect immobilization methods on this support for use in a continuous flow synthesis system. beilstein-journals.org

Direct Immobilization: The enzyme is directly attached to the support via its nucleophilic groups reacting with the epoxy groups on the Eupergit. This method often results in a multipoint attachment, which can significantly increase enzyme stability. beilstein-journals.org

Indirect Immobilization: The epoxy groups on the support are first modified, for instance, by converting them into aldehyde groups. These aldehyde groups then react specifically with amino groups on the enzyme's surface. beilstein-journals.org

A comparative study on immobilizing threonine aldolase on Eupergit CM for this compound synthesis revealed differences in enzyme and activity retention between the two methods. beilstein-journals.org While direct immobilization led to higher enzyme retention, the indirect method resulted in a greater preservation of the enzyme's catalytic activity. beilstein-journals.org The immobilized enzyme was then used in a packed-bed microreactor for the continuous synthesis of this compound from glycine and benzaldehyde. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Immobilization Methods for Threonine Aldolase on Eupergit Support

| Immobilization Method | Enzyme Retention | Activity Retention | Key Feature | Reference |

|---|---|---|---|---|

| Direct | 99% | 52% | Enzyme directly contacts the support's epoxy groups, leading to high retention. | beilstein-journals.org |

| Indirect | 78% | 89% | Support's epoxy groups are converted to aldehyde groups before enzyme attachment. | beilstein-journals.org |

The use of immobilized threonine aldolase in a continuous flow reactor demonstrated stable operation for over 10 hours, highlighting the enhanced stability conferred by immobilization. beilstein-journals.orgnih.gov This approach not only improves the catalyst's performance and longevity but also enables more efficient and continuous manufacturing processes for this compound. beilstein-journals.org

In Vivo Cyclization of Enzymes for Enhanced Stability

Enhancing the structural stability of enzymes is a major goal of protein engineering, particularly for applications under harsh industrial conditions like elevated temperatures or the presence of organic solvents. cardiff.ac.uk One innovative and effective strategy for improving enzyme resilience is intramolecular cyclization, where the N- and C-termini of the polypeptide chain are covalently linked. cardiff.ac.ukresearchgate.net This topological constraint has been shown to significantly increase an enzyme's resistance to thermal and chemical denaturation. researchgate.net

A powerful method for achieving this in vivo is the SpyTag/SpyCatcher system. researchgate.net This technology involves genetically fusing a short peptide (SpyTag) to one terminus of the target enzyme and a protein domain (SpyCatcher) to the other. ox.ac.uk When co-expressed inside a host cell, the SpyTag and SpyCatcher domains spontaneously recognize each other and form an irreversible isopeptide bond, effectively cyclizing the enzyme. researchgate.netox.ac.uk

This in vivo cyclization strategy has been successfully applied to L-phenylserine aldolase (LPA) to improve its thermostability and tolerance to organic solvents. researchgate.netresearchgate.net Researchers fused SpyCatcher and SpyTag to the N- and C-termini of LPA, respectively, and expressed the construct. researchgate.net The resulting cyclized enzyme (c-LPA) demonstrated markedly superior stability compared to its linear counterpart (l-LPA).

Table 3: Enhanced Stability of Cyclized L-Phenylserine Aldolase (c-LPA)

| Condition | Enzyme Form | Stability Metric | Improvement | Reference |

|---|---|---|---|---|

| Thermal (70°C) | Cyclized LPA (c-LPA) | Half-life (t₁/₂) | Increased by 8.3 times | researchgate.net |

| Thermal | Cyclized LPA (c-LPA) | T₅₀ (Temperature for 50% inactivation) | Increased by 10.3°C | researchgate.net |

| Organic Solvent | Cyclized LPA (c-LPA) | Tolerance | Better than linear form | researchgate.net |

The results indicate that cyclization significantly protects the enzyme from thermal inactivation. researchgate.net For instance, the half-life of the cyclized L-phenylserine aldolase at 70°C was increased 8.3-fold compared to the linear version. researchgate.net This enhanced resilience makes the cyclized enzyme a more robust and efficient biocatalyst for this compound synthesis, especially in processes requiring higher temperatures. The SpyTag/SpyCatcher system provides a versatile and effective route to bolster enzyme stability for demanding biocatalytic applications. researchgate.netox.ac.uk

Phenylserine in Biological Pathways

Biosynthetic Routes Involving Phenylserine

The biosynthesis of this compound in microorganisms is an area of active research, with several pathways and enzymes being identified and characterized. These routes are crucial for understanding microbial metabolism and for potential applications in biocatalysis.

Identification of Novel this compound Biosynthesis Pathways in Microorganisms

The primary route for this compound biosynthesis is through an aldol (B89426) reaction catalyzed by threonine aldolases. These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the reversible reaction between glycine (B1666218) and a variety of aldehydes, including benzaldehyde (B42025), to form β-hydroxy-α-amino acids. beilstein-journals.org For instance, a this compound aldolase (B8822740) from Pseudomonas putida has been identified that can synthesize L-phenylserine from benzaldehyde and glycine, although it produces a mixture of threo and erythro isomers. researchgate.net

Recent studies have explored multi-enzyme cascade systems to enhance this compound synthesis. One such system combines an ω-transaminase and an L-threonine (B559522) aldolase to produce 3-phenylserine (B7821846) from benzylamine (B48309) and glyoxylic acid. researchgate.net This cascade approach not only provides a novel pathway but also improves the economic viability by utilizing different starting materials. researchgate.net Furthermore, research into the shikimate pathway, a central route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, provides a broader context for the generation of precursors like phenylalanine, which can then be hydroxylated to form this compound. nih.gov

Genetic Characterization of Biosynthetic Gene Clusters

The identification and characterization of biosynthetic gene clusters (BGCs) are fundamental to understanding and manipulating the production of metabolites like this compound. Genome mining has become a powerful tool for discovering novel BGCs in various microorganisms, including those from unique environments like caves. nih.gov These in silico methods help predict the biosynthetic potential of an organism by identifying clusters of genes that may be responsible for producing a particular compound. nih.govjmicrobiol.or.kr

For example, the analysis of a cryptic BGC in Streptomyces curacoi responsible for producing curacozole, a ribosomally synthesized and post-translationally modified peptide (RiPP), revealed a phenylalanine-specific peptide hydroxylase. rsc.orgrsc.org This finding is significant as it points to a genetic basis for the hydroxylation of phenylalanine, a key step in one of the potential biosynthetic routes for this compound. The minimal BGC for curacozole was identified as consisting of seven genes. rsc.orgrsc.org The expression of these clusters can sometimes be silent under standard laboratory conditions and may require specific genetic manipulation techniques, such as the expression of rare tRNA molecules, to be activated. jmicrobiol.or.krrsc.org

Enzymatic Steps in this compound Formation (e.g., Hydroxylation of Phenylalanine)

The enzymatic formation of this compound can occur through different mechanisms. The most direct method is the aldol condensation of benzaldehyde and glycine, catalyzed by this compound aldolase (a type of threonine aldolase). beilstein-journals.orgresearchgate.net This reaction is reversible and can be influenced by thermodynamic and kinetic factors, which can affect the yield and diastereoselectivity of the product. beilstein-journals.org

Another key enzymatic step is the hydroxylation of phenylalanine. While not a direct pathway to free this compound in all cases, the hydroxylation of a phenylalanine residue within a peptide has been observed. In the biosynthesis of curacozole, a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase, CzlI, catalyzes the hydroxylation of a specific phenylalanine residue on the precursor peptide CzlA. rsc.org This demonstrates a mechanism for the enzymatic introduction of a hydroxyl group to the β-carbon of phenylalanine, a critical step in forming the this compound moiety within a larger molecule.

Catabolic Pathways of this compound

The breakdown of this compound in microorganisms is as important as its synthesis, allowing them to utilize it as a carbon and nitrogen source. The degradation pathways involve specific enzymes that convert this compound into central metabolic intermediates.

This compound Degradation Mechanisms (e.g., Dehydration to 2-aminoacetophenone)

One of the primary degradation pathways for this compound involves its conversion to 2-aminoacetophenone (B1585202). This process is initiated by the oxidation of the β-hydroxyl group of L-phenylserine. nih.gov The resulting intermediate, L-α-amino-β-keto-γ-phenylpropionate, is unstable and spontaneously decarboxylates to form 2-aminoacetophenone and carbon dioxide. nih.gov This degradation product, 2-aminoacetophenone, is a known compound that can be further metabolized by the organism. sigmaaldrich.com

Another catabolic route involves the deamination of L-threo-3-phenylserine to yield phenylpyruvate and ammonia. tandfonline.comnih.gov This reaction is catalyzed by a dehydratase and represents an alternative way for microorganisms to break down this compound. The resulting phenylpyruvate can then enter other metabolic pathways, such as the catabolism of phenylalanine, which ultimately leads to intermediates of the citric acid cycle like acetyl-CoA and succinyl-CoA. nih.gov

Enzymes Involved in this compound Catabolism (e.g., this compound Dehydratase)

Several enzymes are involved in the catabolism of this compound. L-phenylserine dehydrogenase , found in Pseudomonas syringae NK-15, catalyzes the NAD+-dependent oxidation of the β-hydroxyl group of L-β-phenylserine, leading to the formation of 2-aminoacetophenone and CO2. nih.gov Interestingly, the genes for both L-phenylserine dehydrogenase and D-phenylserine dehydrogenase are located in the same operon in this bacterium, and both enzymes produce the same final products. nih.gov

This compound dehydratase is another key enzyme in this process. A novel this compound dehydratase was identified in Pseudomonas pickettii PS22 (now known as Ralstonia pickettii). tandfonline.comnih.gov This enzyme specifically acts on L-threo-3-phenylserine, converting it to phenylpyruvate and ammonia. tandfonline.comnih.gov The enzyme from R. pickettii is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme and has been shown to be highly specific for its substrate. nih.govbiorxiv.org

| Enzyme | Organism | Reaction |

| L-phenylserine dehydrogenase | Pseudomonas syringae NK-15 | L-phenylserine + NAD+ → 2-aminoacetophenone + CO2 + NADH + H+ nih.gov |

| D-phenylserine dehydrogenase | Pseudomonas syringae NK-15 | D-phenylserine + NADP+ → 2-aminoacetophenone + CO2 + NADPH + H+ nih.gov |

| This compound dehydratase | Ralstonia pickettii PS22 | L-threo-3-phenylserine → Phenylpyruvate + NH3 tandfonline.comnih.gov |

| This compound aldolase | Pseudomonas putida | L-threo-3-phenylserine ⇌ Benzaldehyde + Glycine researchgate.net |

This compound's Role in Microbial Metabolism

This compound, a non-proteinogenic amino acid, participates in various microbial metabolic pathways. Its structural similarity to other β-hydroxy-α-amino acids, such as serine and threonine, allows it to be processed by a range of microbial enzymes. Microorganisms have developed diverse mechanisms to either synthesize or degrade this compound, often integrating its metabolism with central amino acid pathways. These activities highlight this compound's role as a metabolic intermediate and a nutrient source in different microbial ecosystems.

Interconnections with Glycine, Serine, and Threonine Metabolism

The metabolism of this compound is intricately linked to the metabolic pathways of glycine, serine, and threonine, primarily through the action of aldolases and transferases. These enzymes often exhibit broad substrate specificity, enabling them to act on this compound in addition to their primary substrates.

A central reaction connecting this compound and glycine metabolism is the reversible aldol cleavage of this compound. This compound aldolase (EC 4.1.2.26), also known as L-threo-3-phenylserine benzaldehyde-lyase, catalyzes the breakdown of L-threo-3-phenylserine into glycine and benzaldehyde. ontosight.ai This reaction provides a direct route for the degradation of this compound and contributes to the cellular pool of glycine. ontosight.ai Conversely, the synthesis of this compound can be achieved from glycine and benzaldehyde. nottingham.ac.uk Enzymes such as serine hydroxymethyltransferase (SHMT) and various threonine aldolases (TAs) can catalyze this condensation reaction. nottingham.ac.ukresearchgate.net SHMT, a key enzyme in one-carbon metabolism, is known for its primary role in converting serine to glycine, but it can also utilize benzaldehyde to produce β-phenylserine. nottingham.ac.ukresearchgate.net Similarly, threonine aldolases, which typically catalyze the reversible reaction of threonine to glycine and acetaldehyde, can also accept benzaldehyde as a substrate to synthesize this compound. nottingham.ac.ukresearchgate.net

Another metabolic link is demonstrated by the action of dehydratases. In the soil bacterium Pseudomonas pickettii PS22, an inducible L-threo-3-phenylserine dehydratase has been identified. tandfonline.com This enzyme catalyzes the deamination of L-threo-3-phenylserine to produce phenylpyruvate and ammonia. tandfonline.com This pathway connects this compound metabolism to the biosynthesis and degradation pathways of phenylalanine, as phenylpyruvate is a direct precursor. nih.gov Interestingly, this specific dehydratase from P. pickettii was found to be inert towards L-serine and L-threonine, indicating a specialized role in this compound metabolism for this organism. tandfonline.com

The following table summarizes key enzymatic reactions that connect this compound metabolism with that of glycine, serine, and threonine.

Table 1: Key Enzymes Connecting this compound to Glycine, Serine, and Threonine Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Microorganism Example(s) | Metabolic Interconnection |

|---|---|---|---|---|

| This compound Aldolase | 4.1.2.26 | L-threo-3-phenylserine ⇌ Glycine + Benzaldehyde | Various bacteria ontosight.ai | Direct link to Glycine pool. ontosight.ai |

| Serine Hydroxymethyltransferase (SHMT) | 2.1.2.1 | Glycine + Benzaldehyde → β-Phenylserine | Escherichia coli nottingham.ac.ukresearchgate.net | Connects one-carbon metabolism (via Glycine/Serine) to this compound synthesis. nottingham.ac.ukresearchgate.net |

| Threonine Aldolase (TA) | 4.1.2.5 / 4.1.2.48 | Glycine + Benzaldehyde ⇌ this compound | Pseudomonas putida, Thermotoga maritima researchgate.netresearchgate.netresearchgate.net | Links Threonine metabolism to this compound synthesis through shared substrate (Glycine) and catalytic mechanism. researchgate.net |

| L-threo-3-phenylserine Dehydratase | 4.2.1.- | L-threo-3-phenylserine → Phenylpyruvate + NH₃ | Pseudomonas pickettii PS22 tandfonline.com | Connects this compound degradation to Phenylalanine metabolism via phenylpyruvate. tandfonline.comnih.gov |

Unraveling Physiological Functions in Diverse Microorganisms

This compound serves distinct physiological functions across a range of microorganisms, from being a nutrient source to acting as a substrate in specialized metabolic pathways. The ability of a microbe to utilize this compound often reflects its environmental niche and metabolic versatility.

For some bacteria, this compound is a viable source of essential nutrients. For instance, Pseudomonas pickettii PS22, isolated from soil, can utilize L-threo-3-phenylserine as its sole source of both carbon and nitrogen for growth. tandfonline.com This capability is conferred by an inducible this compound dehydratase that initiates the catabolism of the amino acid. tandfonline.com This demonstrates a clear physiological role for this compound in supporting the growth and proliferation of this organism.

In other microorganisms, this compound is processed by enzymes that are part of broader amino acid metabolic networks. In Escherichia coli, cell-free extracts have been shown to oxidize dl-phenylserine to compounds that react as amino ketones, indicating its integration into the cell's amino alcohol metabolism. nih.govportlandpress.com The broader glycine, serine, and threonine metabolic network, with which this compound metabolism is interconnected, has been shown to be crucial for bacterial survival under stress conditions. For example, the downregulation of the glycine, serine, and threonine catabolic pathway is observed in serum-resistant E. coli, and the addition of exogenous glycine can restore serum sensitivity, highlighting the importance of this metabolic hub. nih.govnih.gov

The hyperthermophilic bacterium Thermotoga maritima possesses a low-specificity L-threonine aldolase that exhibits higher activity towards L-threo-phenylserine than its nominal substrate, L-threonine. researchgate.net This suggests that in this organism, the metabolism of this compound may be a significant physiological function of this enzyme. researchgate.net The multifunctionality of such enzymes underscores how microorganisms can adapt their metabolic machinery to process a variety of substrates, including non-canonical amino acids like this compound. researchgate.net

The physiological roles of this compound in different microbial species are summarized in the table below.

Table 2: Physiological Functions of this compound in Diverse Microorganisms

| Microorganism | Physiological Function / Process | Key Enzyme(s) or Finding |

|---|---|---|

| Pseudomonas pickettii PS22 | Serves as the sole carbon and nitrogen source for growth. tandfonline.com | Inducible L-threo-3-phenylserine dehydratase. tandfonline.com |

| Escherichia coli | Metabolized via oxidation to amino ketone-like compounds. nih.govportlandpress.com | NAD+-dependent dehydrogenase activity. nih.gov |

| Thermotoga maritima | Substrate for a multifunctional aldolase, suggesting a role in amino acid metabolism. researchgate.net | Low-specificity L-threonine aldolase (TM1744) with high activity for L-threo-phenylserine. researchgate.net |

Compound Name Table

| Compound Name |

|---|

| Acetaldehyde |

| Ammonia |

| Benzaldehyde |

| Glycine |

| L-allo-threonine |

| L-serine |

| L-threo-3-phenylserine |

| L-threonine |

| Phenylalanine |

| Phenylpyruvate |

| This compound |

| Pyruvate (B1213749) |

| Serine |

Analytical Methodologies for Phenylserine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of phenylserine analysis, providing powerful tools for the separation of its stereoisomers and the assessment of sample purity. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography each offer unique advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis and Purity Assessment

High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. moravek.com Its primary applications in this compound research are the separation of its four stereoisomers and the determination of chemical purity. moravek.comlgcstandards.comalwsci.com

The separation of the diastereomers (erythro and threo) and their respective enantiomers ((2R,3S), (2S,3R), (2R,3R), and (2S,3S)) is a significant analytical challenge due to their identical chemical properties and molecular weight. csfarmacie.cz Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the method of choice for this purpose. phenomenex.com One effective method involves the use of a chiral column, such as the Chirex 3126 (D)-penicillamine column (250 × 4.6 mm). beilstein-journals.orgresearchgate.net The separation of all four isomers can be achieved using a mobile phase consisting of 75% 2 mM aqueous copper(II) sulfate (B86663) solution and 25% methanol, with a flow rate of 1 mL/min. beilstein-journals.orgresearchgate.net Detection is typically carried out using a UV detector at a wavelength of 254 nm, with the column temperature maintained at 40 °C. beilstein-journals.orgresearchgate.net The enantiomeric and diastereomeric excess can be accurately determined from the resulting chromatogram. beilstein-journals.orgresearchgate.net In some studies, an enantiomeric excess of over 99% for both diastereomers has been reported using this technique. beilstein-journals.org

Beyond stereoisomer separation, HPLC is crucial for assessing the purity of this compound samples. lgcstandards.comalwsci.com By separating the main compound from any impurities, starting materials, or by-products, HPLC provides a quantitative measure of purity. moravek.com For instance, a reported HPLC analysis for DL-threo-3-[4-(methylsulfonyl)phenyl]serine indicated a purity of 91.14% when monitored at 210 nm. lgcstandards.com Reverse-phase HPLC methods are also developed to separate stereoisomers of this compound derivatives, utilizing columns like the J'sphere-ODS-H80 with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture. nih.gov

The following table summarizes typical HPLC conditions used for the analysis of this compound stereoisomers:

| Parameter | Value | Reference |

| Column | Chirex 3126 (D)-penicillamine (250 × 4.6 mm) | beilstein-journals.orgresearchgate.net |

| Mobile Phase | 75% 2 mM CuSO₄ solution + 25% Methanol | beilstein-journals.orgresearchgate.net |

| Flow Rate | 1 mL/min | beilstein-journals.orgresearchgate.net |

| Detection | UV at 254 nm | beilstein-journals.orgresearchgate.net |

| Column Temperature | 40 °C | beilstein-journals.orgresearchgate.net |

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography (GC) serves as a valuable analytical tool for monitoring the progress of chemical reactions in the synthesis of this compound. beilstein-journals.org While this compound itself is not sufficiently volatile for direct GC analysis, the technique is effectively used to quantify volatile reactants or by-products, thereby indirectly monitoring the reaction's conversion rate. lgcstandards.com

A common application of GC in this context is the monitoring of benzaldehyde (B42025) consumption during the enzymatic synthesis of this compound. beilstein-journals.orgresearchgate.net In a typical procedure, samples are collected from the reaction mixture at various time points. beilstein-journals.orgresearchgate.net The aqueous phase containing this compound is analyzed by HPLC, while the organic layer, containing unreacted benzaldehyde, is analyzed by GC. beilstein-journals.orgresearchgate.net The degree of benzaldehyde conversion, as determined by GC, directly reflects the yield of this compound formation, especially when no significant side reactions are observed. beilstein-journals.org

For such analyses, a GC system equipped with a flame ionization detector (FID) is often employed. alwsci.com A typical temperature program might involve holding the oven at 100 °C for one minute, followed by a ramp up to 250 °C at a rate of 25 °C per minute. researchgate.net The injector and detector temperatures are generally maintained at 250 °C. researchgate.net This method provides a reliable and efficient way to track the reaction's progress and optimize reaction conditions. lgcstandards.com

The following table outlines typical GC parameters for monitoring benzaldehyde in this compound synthesis:

| Parameter | Value | Reference |

| Oven Temperature Program | 100 °C (1 min), then to 250 °C at 25 °C/min | researchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Detector Temperature | 250 °C | researchgate.net |

| Detector | Flame Ionization Detector (FID) | alwsci.com |

Thin Layer Chromatography (TLC) for Reaction Mixture Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative analysis of reaction mixtures in this compound research. nih.govumich.edu Its primary role is to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the desired product. thieme-connect.comtandfonline.com

In the context of this compound synthesis or modification, TLC can be used to separate the product from the reactants based on their different polarities, which results in different retention factors (Rf values) on the TLC plate. nih.govtandfonline.com For example, in the enzymatic conversion of l-β-phenylserine to 2-aminoacetophenone (B1585202), TLC analysis can distinguish the product (Rf = 0.63) from the starting material (Rf = 0.52) using a mobile phase of n-butanol-acetic acid-water (4:1:1, by volume) on a silica (B1680970) gel plate. nih.gov

The components are spotted on a TLC plate, which is then developed in a chamber containing a suitable solvent system. umich.edu After development, the spots are visualized. While some compounds are colored, most, including this compound and related compounds, are colorless and require a visualization agent. nih.gov A common method is to spray the plate with a ninhydrin (B49086) solution, which reacts with the amino group of this compound to produce a colored spot, typically purple or yellow. nih.govtandfonline.com This allows for a quick assessment of the reaction's status. thieme-connect.com

The following table provides an example of a TLC system used in this compound analysis:

| Component | Description | Reference |

| Stationary Phase | Silica gel 60 F₂₅₄ | nih.gov |

| Mobile Phase | n-butanol-acetic acid-water (4:1:1, by vol.) | nih.gov |

| Visualization | 1.5% ninhydrin solution in acetone-ethanol (7:3, by vol.) | nih.gov |

| Analyte Rf Values | l-β-phenylserine: 0.52; 2-aminoacetophenone: 0.63 | nih.gov |

Spectroscopic and Structural Elucidation Methods

While chromatographic techniques are essential for separation and quantification, spectroscopic and crystallographic methods are indispensable for the detailed structural and stereochemical characterization of this compound. These techniques provide definitive information about the molecular connectivity and the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and its derivatives. unirioja.es Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, while more advanced 2D NMR techniques are used to assign the stereochemistry of the molecule. unirioja.esemerypharma.com

¹H NMR spectra provide information on the chemical environment of each proton, and the coupling constants (J-values) between adjacent protons can help determine the relative stereochemistry (syn or anti) of the diastereomers. oup.comorganicchemistrydata.org For example, in the ¹H NMR spectrum of (S)-α-phenylserine in D₂O, the protons of the CH₂ group appear as doublets at approximately 4.26 and 4.39 ppm with a coupling constant of 11.7 Hz. thieme-connect.com The protons of the phenyl group typically appear as a multiplet between 7.35 and 7.68 ppm. thieme-connect.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. psu.edu For (S)-α-phenylserine in D₂O, characteristic signals appear for the carboxyl group (173.4 ppm), the phenyl group (125.9-134.7 ppm), the carbon bearing the hydroxyl group (67.7 ppm), and the carbon bearing the amino group (63.6 ppm). thieme-connect.com

For unambiguous assignment of all signals and to determine stereochemistry, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are often employed. unirioja.es These experiments reveal correlations between protons (COSY) and between protons and their directly attached carbons (HETCOR), allowing for a complete and confident assignment of the molecular structure and its configuration. unirioja.esemerypharma.com

The following tables summarize representative NMR data for a this compound derivative:

Table of ¹H NMR Data for (S)-α-Phenylserine in D₂O

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|

| 4.26 | d | 11.7 | CH₂ | thieme-connect.com |

| 4.39 | d | 11.7 | CH₂ | thieme-connect.com |

Table of ¹³C NMR Data for (S)-α-Phenylserine in D₂O

| Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|

| 63.6 | CNH₂ | thieme-connect.com |

| 67.7 | CH₂OH | thieme-connect.com |

| 125.9, 129.3, 129.4, 134.7 | Ph | thieme-connect.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mit.eduresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net For this compound and its derivatives, X-ray crystallography provides unambiguous proof of the stereochemistry at the two chiral centers. thieme-connect.comacs.org

To perform X-ray crystallography, a suitable single crystal of the this compound derivative must first be obtained. researchgate.net This can sometimes be a challenging step. Once a crystal is grown, the diffraction data is collected. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles. rsc.org

A key aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration, which distinguishes between a molecule and its non-superimposable mirror image (enantiomer). mit.edursc.org This is often achieved through the analysis of anomalous dispersion effects, particularly if the molecule contains heavier atoms. mit.edu The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the correct enantiomer has been modeled. researchgate.net For example, the absolute (R)-configuration of a new stereogenic center in a sulfinimine precursor to this compound was unambiguously confirmed by X-ray analysis of the resulting single crystals. thieme-connect.com This confirmed the stereochemical outcome of the synthetic step. The crystal structure of this compound aldolase (B8822740), an enzyme involved in this compound metabolism, has also been determined by X-ray diffraction, providing insights into its function. nih.govpdbj.org

The following table lists the crystal system and space group for an example this compound-related compound, demonstrating the type of data obtained from X-ray crystallography.

| Compound | Crystal System | Space Group | Reference |

| (S)-(+)-p-synephrine | Orthorhombic | P2₁2₁2₁ | rsc.org |

| This compound Aldolase | - | - | nih.govpdbj.org |

UV-Visible Spectroscopy for Enzyme Reaction Monitoring and Intermediate Characterization

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique in the study of this compound, primarily for monitoring the kinetics of enzymatic reactions and identifying transient intermediates. researchgate.netipinnovative.com This method relies on the principle that molecules containing chromophores—parts of the molecule that absorb light—have distinct absorption spectra in the UV-Vis range. ijnrd.org As a reaction proceeds, changes in the concentration of substrates, products, or intermediates that contain chromophores can be followed in real-time by measuring the change in absorbance at a specific wavelength. researchgate.netjascoinc.com

In the context of this compound research, UV-Vis spectroscopy is frequently employed to study enzymes that catalyze its formation or cleavage, such as threonine aldolases. A common application is monitoring the retro-aldol cleavage of this compound, which yields glycine (B1666218) and benzaldehyde. nih.govwiley-vch.de Benzaldehyde possesses a strong chromophore and its appearance can be monitored spectrophotometrically, typically around 279 nm, to determine initial reaction rates. nih.govwiley-vch.de This approach is fundamental for calculating key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). jascoinc.comwiley-vch.de

Coupled enzyme assays represent another powerful use of UV-Vis spectroscopy. In cases where the direct reaction of interest does not produce a significant change in the UV-Vis spectrum, the reaction can be linked to a second, indicator reaction that does. ipinnovative.com For instance, the cleavage of a this compound analog can be coupled with a dehydrogenase enzyme that reduces the resulting aldehyde to an alcohol, consuming NADH in the process. researchgate.netfrontiersin.org The decrease in NADH concentration is monitored by the change in absorbance at 340 nm, providing an indirect measure of the primary enzyme's activity. ipinnovative.comfrontiersin.org

Furthermore, UV-Vis spectroscopy is instrumental in the characterization of catalytic intermediates. When an enzyme like a threonine aldolase reacts with its substrate, it can form colored intermediates, such as a glycyl quinonoid species. wisc.edu By capturing the full absorbance spectrum at various points during the reaction, researchers can identify the spectral signatures of these transient states, offering crucial insights into the catalytic mechanism. wisc.edu For example, the addition of threonine to the enzyme ObiH results in distinct spectral changes that allow for the characterization of its catalytic intermediates. wisc.edu

Table 1: Applications of UV-Visible Spectroscopy in this compound Research

| Application Type | Enzyme/Reaction System | Monitored Species/Event | Wavelength (nm) | Reference |

|---|---|---|---|---|

| Enzyme Kinetics | L-Threonine (B559522) Aldolase (LTA) | Formation of Benzaldehyde | 279 | nih.gov |

| Enzyme Kinetics | Engineered PLP-dependent aldolase | Formation of Benzaldehyde | 279 | wiley-vch.de |

| Coupled Enzyme Assay | L-Threonine Aldolase (L-TA) | Consumption of NADH | 340 | researchgate.netfrontiersin.org |

| Product Detection | HPLC Detection | This compound Isomers | 254 | researchgate.net |

| Intermediate Characterization | ObiH Enzyme with Threonine | Formation of Catalytic Intermediates | Full Spectrum Scan | wisc.edu |

Advanced Techniques for Enantiomeric and Diastereomeric Excess Determination

Determining the stereochemical purity of this compound is critical, as it possesses two chiral centers, leading to four possible stereoisomers: (2R,3S)-threo, (2S,3R)-threo, (2R,3R)-erythro, and (2S,3L)-erythro. Quantifying the relative amounts of these isomers requires sophisticated analytical methods capable of chiral recognition. The primary metrics used are enantiomeric excess (ee), which measures the purity of one enantiomer over the other, and diastereomeric excess (de), which measures the purity of one diastereomer over the other. unacademy.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a cornerstone technique for this purpose. sigmaaldrich.comnih.gov CSPs create a chiral environment that allows for differential interaction with the enantiomers and diastereomers, leading to their separation. sigmaaldrich.comchromatographyonline.com For this compound, a common approach involves a ligand-exchange mechanism, for instance, using a Chirex 3126 (D)-penicillamine column where a copper(II) sulfate solution is part of the mobile phase. researchgate.net This method can successfully separate all four stereoisomers, allowing for the simultaneous determination of both ee and de from a single chromatogram. researchgate.net Detection is typically performed using a UV detector. researchgate.net To enhance detection and separation, pre-column derivatization with reagents like ortho-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) can be employed. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. chromatographyonline.comchromatographyonline.com Chiral selectors are added to the background electrolyte to facilitate separation. For underivatized this compound, a ligand-exchange CE method using a copper(II)-L-lysine complex as the chiral selector has proven effective in resolving its enantiomers. nih.gov The formation of transient diastereomeric complexes with different electrophoretic mobilities enables the separation. chromatographyonline.comnih.gov

Other advanced methods, though less commonly applied directly to this compound in the cited literature, are available for determining enantiomeric excess. These include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and optical methods like Circular Dichroism (CD) spectroscopy, which can determine ee by analyzing the differential absorption of circularly polarized light. nih.govresearchgate.netrsc.org

Table 2: Advanced Techniques for Stereoisomeric Analysis of this compound

| Technique | Method Details | Separation Principle | Application | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chirex 3126 (D)-penicillamine column; Mobile phase with 2 mM CuSO₄ solution and methanol. | Chiral Ligand Exchange | Determination of ee and de | researchgate.net |

| Chiral HPLC | Pre-column derivatization with OPA/NAC; Reversed-phase column. | Formation of diastereomeric derivatives | Determination of conversion, ee, and de | nih.gov |

| Capillary Electrophoresis (CE) | Ligand-exchange CE with a copper(II)-L-lysine complex as the chiral selector. | Formation of transient diastereomeric complexes with different mobilities | Chiral separation of underivatized this compound | nih.gov |

| NMR Spectroscopy | Use of chiral shift reagents or analysis of diastereomeric derivatives. | Differential chemical shifts for diastereomers | Determination of de | rsc.orgacs.org |

| Circular Dichroism (CD) | Complexation with a chiral or achiral host that induces helicity. | Enantiospecific CD spectra | Determination of ee | nih.gov |

Advanced Research Applications of Phenylserine and Its Derivatives

Phenylserine as a Building Block in Complex Molecular Synthesis

The strategic use of this compound as a chiral scaffold is a cornerstone in the synthesis of intricate molecular architectures. Its inherent stereochemistry and functional groups provide a robust starting point for creating complex target molecules with high precision.

Precursor for Bioactive Compounds (e.g., Chloramphenicol (B1208) Intermediates)

This compound and its derivatives are crucial intermediates in the biosynthesis and chemical synthesis of the broad-spectrum antibiotic, chloramphenicol. Research has demonstrated that specific this compound analogues are direct precursors to the p-nitrophenylserinol moiety of chloramphenicol. For instance, studies have identified p-aminophenylalanine and threo-p-aminothis compound as specific precursors in the biosynthetic pathway of chloramphenicol by Streptomyces species. lmaleidykla.lt In synthetic chemistry, p-nitrothis compound serves as a key intermediate for the production of chloramphenicol and another antibiotic, thiamphenicol. acs.org The enzymatic synthesis of p-nitrothis compound, a direct precursor to chloramphenicol, has been achieved with good yields, although sometimes with low diastereoselectivity. wisc.edu

| Precursor/Intermediate | Role in Bioactive Compound Synthesis |

| p-Aminophenylalanine | Specific precursor for the biosynthesis of chloramphenicol. lmaleidykla.ltresearchgate.net |

| threo-p-Aminothis compound | Specific precursor for the biosynthesis of chloramphenicol. lmaleidykla.lt |

| p-Nitrothis compound | An important intermediate for the synthesis of florfenicol (B1672845) and thiamphenicol. acs.orgwisc.edu |

Synthesis of Conformationally Constrained Peptidomimetics

The conformation of a peptide is critical to its biological activity. This compound derivatives are utilized to create peptidomimetics with restricted conformations, which can lead to enhanced potency, selectivity, and metabolic stability. By incorporating this compound into a peptide backbone or using it to create rigid scaffolds, researchers can mimic specific secondary structures like β-turns. For example, β-phenylserine has been used to synthesize 6-amino-5-oxo-7-phenyl-1,4-oxazepines, which act as dipeptide mimetics adopting a constrained gauche(-) conformation. Furthermore, lactam-based peptidomimetics have been synthesized to constrain the Phe7-Phe8 region of substance P, a neuropeptide, into a specific receptor-bound conformation. researchgate.net

| This compound-Based Approach | Type of Constrained Peptidomimetic | Application/Significance |

| Synthesis of 6-amino-5-oxo-7-phenyl-1,4-oxazepines | Dipeptide mimetics with a gauche(-) conformation. | Probing the effects of conformation on metalloproteinase inhibition. |

| Lactam-based synthesis | Bicyclic piperazinone ring skeleton. | Mimicking the receptor-bound conformation of the Phe7-Phe8 region of substance P. researchgate.net |

Functional Analogues in Peptide and Protein Modification Studies

The incorporation of this compound analogues into peptides and proteins is a powerful strategy to probe and modulate their structure and function. These modifications can introduce novel chemical properties, enhance stability, and provide handles for further chemical manipulation. While direct and extensive research on this compound itself for this purpose is not widely documented in the provided results, the principles of using non-canonical amino acids like this compound derivatives are well-established. Such modifications can alter the electronic properties and folding behavior of peptides and proteins. nih.gov The introduction of functional groups through this compound derivatives can also be used for site-specific protein modification.

Exploration of this compound Derivatives in Radioprotection Research

There is growing interest in developing effective and less toxic radioprotective agents to mitigate the harmful effects of ionizing radiation. Research has shown that certain derivatives of threo-D,L-phenylserine exhibit significant radioprotective effects. A study investigating fourteen derivatives found that the 2-aminothiazolinium salt of N-formyl-threo-D,L-phenylserine was the most potent radioprotector in mice. lmaleidykla.lt These findings suggest that this compound derivatives could serve as a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with radioprotective properties. lmaleidykla.ltresearchgate.net

| This compound Derivative | Investigated Effect | Key Finding |

| 2-aminothiazolinium salt of N-formyl-threo-D,L-phenylserine | Radioprotective activity in mice. | Most potent radioprotector among the fourteen derivatives tested. lmaleidykla.lt |

| Various N-acyl-threo-D,L-phenylserine salts | Toxicity and radioprotective effect. | Showed varying degrees of radioprotective activity. lmaleidykla.lt |

Development of Novel Antimicrobial Agents Based on Fluorinated this compound Analogues

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Fluorinated analogues of this compound have shown promise in this area. A study on ultrashort cationic lipopeptides demonstrated that the incorporation of fluorinated O-phenylserine residues in place of phenylalanine enhanced their broad-spectrum antimicrobial activity. researchgate.net The most potent fluorinated peptide showed a significant increase in activity against the fire blight pathogen and milder increases against other pathogens like S. aureus and E. coli, while remaining non-hemolytic. researchgate.net This highlights the potential of using fluorinated this compound analogues to develop novel and potent antimicrobial agents. researchgate.netnoaa.gov

| Fluorinated this compound Analogue | Peptide Context | Enhancement of Antimicrobial Activity |

| Fluorinated O-phenylserine residues | Ultrashort cationic lipopeptides. | ~16-fold greater activity against fire blight pathogen compared to the unfluorinated peptide. researchgate.net |

This compound as a Tool in Enzymatic Mechanism Elucidation